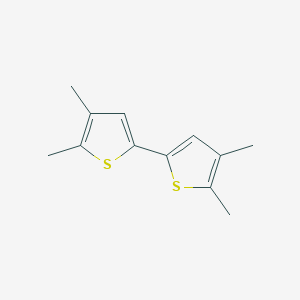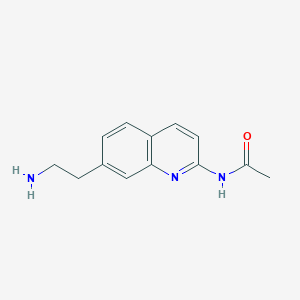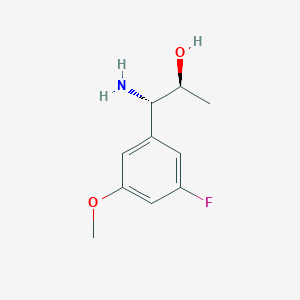
(1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the aromatic ring to a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it valuable for investigating stereochemistry’s role in biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol: The enantiomer of the compound with similar properties but different biological activity.
(1S,2S)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol: A similar compound with a chlorine substituent instead of fluorine, affecting its reactivity and interactions.
(1S,2S)-1-amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-ol: A compound with a hydroxy group instead of a methoxy group, influencing its solubility and hydrogen bonding capabilities.
Uniqueness
(1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol stands out due to its specific combination of functional groups and chiral centers. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14FNO2 |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(3-fluoro-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1 |
InChI-Schlüssel |
VZQRSSRWMFLQMF-QUBYGPBYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)F)OC)N)O |
Kanonische SMILES |
CC(C(C1=CC(=CC(=C1)F)OC)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


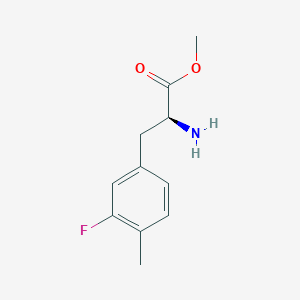

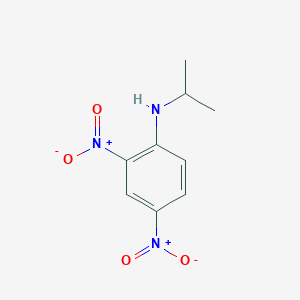
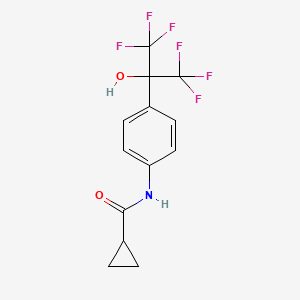
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)

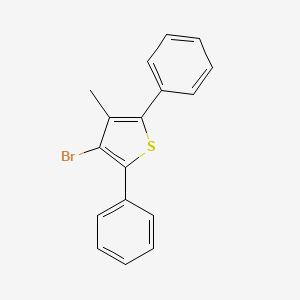
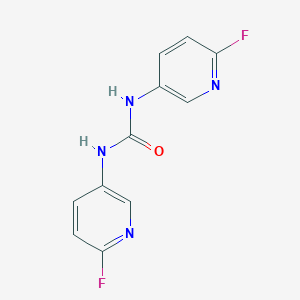
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

